molecular formula C27H26N4O3S B2838845 3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one CAS No. 689228-04-4

3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one

Cat. No. B2838845
CAS RN: 689228-04-4
M. Wt: 486.59
InChI Key: RVIZGOBFQHKDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse biological activities.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

A study by Köksal et al. (2007) explored the synthesis of novel Mannich bases of benzoxazolinones, which are structurally related to quinazolinones. These compounds exhibited significant analgesic and anti-inflammatory activities in various bioassays, such as carrageenan-induced hind paw edema and p-benzoquinone-induced abdominal constriction tests in mice. Notably, the compounds with electron-withdrawing substituents demonstrated the most promising results, indicating potential applications in pain and inflammation management (Köksal et al., 2007).

Synthesis of Diarylsulfides and Diarylsulphones

Abbady et al. (2007) described the synthesis of new diarylsulfides and diarylsulphones containing a quinazolin-4-one moiety. These compounds were evaluated for their biological activities, indicating a broad potential in various biomedical applications. The study highlights the versatility of quinazolinone derivatives in synthesizing compounds with potential therapeutic properties (Abbady et al., 2007).

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, closely related to quinazolinones, and tested them for their antituberculosis activity and cytotoxicity. Notably, some derivatives showed significant activity against Mycobacterium tuberculosis, with minimal toxic effects on mouse fibroblasts. This study underscores the potential of quinazolinone derivatives in developing new antituberculosis agents (Chitra et al., 2011).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, which are structurally related to quinazolinones, for their luminescent properties and photo-induced electron transfer. Such compounds have potential applications in the development of new photoluminescent materials and sensors (Gan et al., 2003).

Oxidative Metabolism in Drug Development

Hvenegaard et al. (2012) studied the oxidative metabolism of a novel antidepressant, Lu AA21004, which contains a piperazine moiety similar to that in quinazolinones. This research provides insights into the metabolic pathways of such compounds, crucial for drug development and safety assessments (Hvenegaard et al., 2012).

properties

IUPAC Name

3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c32-26-24-17-23(29-15-5-2-6-16-29)13-14-25(24)28-27(30(26)18-20-7-3-1-4-8-20)35-19-21-9-11-22(12-10-21)31(33)34/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIZGOBFQHKDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one

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